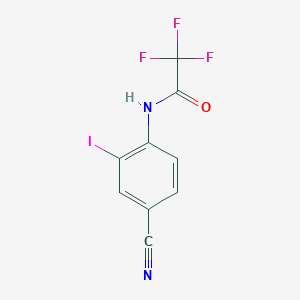

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide

Description

Properties

Molecular Formula |

C9H4F3IN2O |

|---|---|

Molecular Weight |

340.04 g/mol |

IUPAC Name |

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C9H4F3IN2O/c10-9(11,12)8(16)15-7-2-1-5(4-14)3-6(7)13/h1-3H,(H,15,16) |

InChI Key |

KNWDMAXWHIEMNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-cyano-2-iodoaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-cyano-2-iodoaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide would yield N-(4-cyano-2-azidophenyl)-2,2,2-trifluoroacetamide.

Reduction Reactions: Reduction of the cyano group would yield N-(4-amino-2-iodophenyl)-2,2,2-trifluoroacetamide.

Oxidation Reactions: Oxidation products vary based on the specific conditions and reagents used.

Scientific Research Applications

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The cyano group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide with analogous compounds:

*Calculated based on molecular formula C₉H₄F₃IN₂O.

Key Observations:

- Cyano vs. Trifluoromethyl: The cyano group in the target compound offers stronger electron-withdrawing effects compared to trifluoromethyl (CF₃), influencing reactivity in nucleophilic substitution .

- Positional Isomerism: Ortho-iodo substitution (as in the target) versus meta-chloro (e.g., N-(3-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide) impacts molecular packing and hydrogen bonding, as seen in crystallographic studies .

Toxicity and Bioactivity:

- N-(4-(5-Nitro-2-furyl)-2-thiazolyl)-2,2,2-trifluoroacetamide : Exhibits mutagenicity (500 µg/L in Salmonella assays), highlighting the influence of nitro and heterocyclic groups on toxicity .

- Flufenacet : A structurally distinct trifluoroacetamide derivative with herbicidal activity, demonstrating that alkyl and thiadiazole substituents enhance agrochemical utility .

Metabolic Stability:

The trifluoroacetamide group in the target compound improves resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., N-(4-Chlorophenyl)-2-cyanoacetamide) .

Biological Activity

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique functional groups:

- Trifluoroacetamide group : Known for enhancing lipophilicity and potentially improving membrane permeability.

- Iodophenyl and cyano substituents : These groups may contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoroacetamide moiety may enhance the compound’s ability to penetrate cell membranes and influence enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Disruption of mitochondrial function |

These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed:

- Reduction in pro-inflammatory cytokines : Significant decreases in TNF-alpha and IL-6 levels were observed.

- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.

Case Studies

-

Study on Anticancer Efficacy :

- A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .

- Inflammation Model :

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm substituent positions and trifluoroacetamide integrity. The cyano group’s electron-withdrawing effect shifts adjacent protons downfield.

- X-ray Crystallography : Determines molecular conformation, bond lengths (e.g., C–I ≈ 2.09 Å), and packing interactions (van der Waals forces, hydrogen bonds) .

- Mass Spectrometry : Validates molecular weight (e.g., 398.2 g/mol for CHFINO) and fragmentation patterns.

How do the iodine and cyano substituents influence reactivity in cross-coupling or functionalization reactions?

Advanced

The iodine atom serves as a potential site for Suzuki-Miyaura or Ullmann coupling, enabling biaryl formation. Its steric bulk may slow reactions compared to chloro/bromo analogs, requiring Pd catalysts with bulky ligands (e.g., XPhos). The cyano group enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution. Computational studies (DFT) can predict regioselectivity and transition states .

How can discrepancies in reported synthetic yields for trifluoroacetamide derivatives be addressed?

Advanced

Contradictions often arise from solvent polarity, catalyst efficiency, or competing side reactions. For example, NaH may induce over-iodination, while KCO offers milder conditions. Systematic DoE (Design of Experiments) approaches, paired with in-situ IR or LC-MS monitoring, identify optimal parameters. Reproducibility is enhanced by strict anhydrous conditions and inert atmospheres .

What biological activities are observed in structurally related trifluoroacetamide compounds?

Basic

Analogous compounds exhibit antimicrobial, antiviral, and anticancer activities. The trifluoroacetamide group enhances lipophilicity, improving membrane permeability. For instance, triazoloquinazoline derivatives inhibit topoisomerase II (IC ≈ 0.8 µM) and reduce tumor growth in murine models . Screening via MTT assays or microbial inhibition studies (e.g., against S. aureus) is recommended.

How do crystallographic data guide the design of derivatives with improved stability?

Advanced

X-ray structures reveal intramolecular interactions (e.g., C–H···O) that stabilize conformations. For example, a planar acetamide moiety reduces steric strain, while iodine’s polarizability enhances crystal packing. Modifying substituent positions (e.g., moving cyano from para to meta) disrupts these interactions, impacting solubility and thermal stability .

What role does the trifluoroacetamide group play in metabolic stability and pharmacokinetics?

Advanced

The CF group increases metabolic resistance by reducing cytochrome P450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes) show prolonged half-life (>2 h) compared to non-fluorinated analogs. LogP measurements (≈2.5) indicate balanced lipophilicity, enhancing oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.